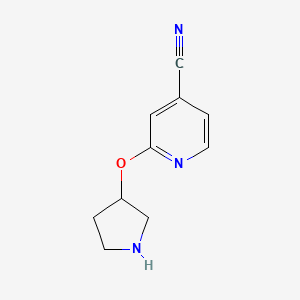
2-(Benzyloxy)-4-methylpyridine-5-boronic acid
Overview
Description
“2-(Benzyloxy)-4-methylpyridine-5-boronic acid” likely refers to a boronic acid compound that contains a pyridine ring, a benzyloxy group, and a methyl group. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups . They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, making them useful in a variety of chemical and biological applications .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, boronic acids are often synthesized through the reaction of organometallic compounds with borate esters . The Suzuki-Miyaura cross-coupling reaction is a common method used to form carbon-carbon bonds using boronic acids .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a boronic acid group (a boron atom bonded to an oxygen atom and two hydrocarbon groups), a benzyloxy group (a benzene ring attached to an oxygen atom), and a methyl group (a carbon atom bonded to three hydrogen atoms) .Chemical Reactions Analysis
Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds. They are often used in the Suzuki-Miyaura cross-coupling reaction, a common method used to form carbon-carbon bonds .Mechanism of Action
The mechanism of action of boronic acids in chemical reactions often involves the formation of covalent bonds with other compounds. In the Suzuki-Miyaura cross-coupling reaction, for example, the boronic acid acts as a nucleophile, attacking an electrophilic carbon to form a new carbon-carbon bond .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-methyl-6-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO3/c1-10-7-13(15-8-12(10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAURPRIQZGXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)
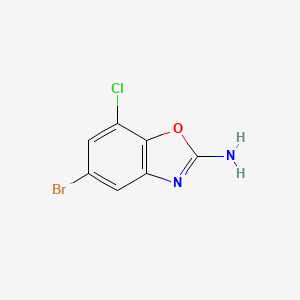

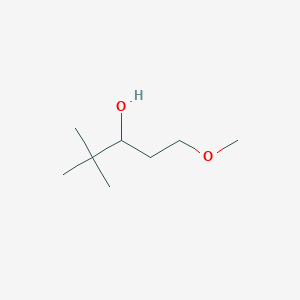
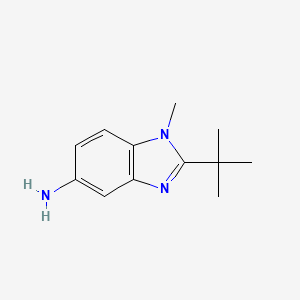
![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
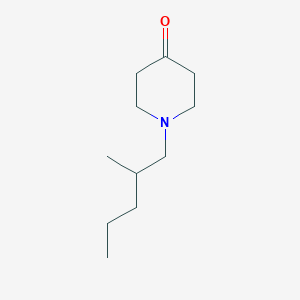
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)


![[2-(Hexyloxy)-4-methylphenyl]methanamine](/img/structure/B1527579.png)
